![molecular formula C7H9N5O B6602721 6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 957719-42-5](/img/structure/B6602721.png)

6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

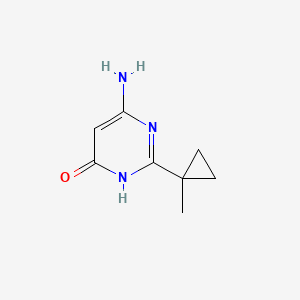

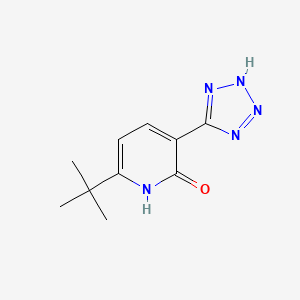

The compound “6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to exist in many naturally occurring molecules such as hormones, antibiotics, and are very significant in our lives because of their existence in many naturally occurring molecules .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the condensation of amines with carboxylic acids or their derivatives . For instance, the multicomponent reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with arylamines and aldehydes in a ratio of 1:1:2 yielded the respective 5,6,7-trisubstituted-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques . For instance, UV absorption spectroscopy and HPLC analyses under acidic conditions can be used to observe changes in the maximum absorption wavelength due to protonation-induced hydrolysis .Chemical Reactions Analysis

Pyrimidine derivatives are known to undergo various chemical reactions. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis

Physical properties of pyrimidine derivatives include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .科学的研究の応用

Biological Significance

Anticancer Activity:- 6-(Aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibits promising anticancer properties. It has been evaluated as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), a critical enzyme involved in cell cycle regulation . In vitro studies have demonstrated its anti-proliferative effects against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .

- Ultraviolet (UV) radiation from sunlight induces DNA damage, including covalent linkages between adjacent pyrimidines. The compound’s structure may play a role in DNA repair mechanisms, particularly in the context of cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts (6-4PPs) .

作用機序

Target of Action

The primary targets of 6-(Aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one are believed to be Cyclin-dependent kinases (CDKs) . CDKs are a family of enzymes that play a crucial role in cell cycle regulation and proliferation . They are involved in the control of the cell cycle, but are overexpressed or overactive in many cancer cells .

Mode of Action

This compound interacts with its targets, the CDKs, by inhibiting their enzymatic activity . CDK enzymatic regulation requires the binding of catalytic subunits (CDK1–CDK8) with regulatory subunits (cyclin A–cyclin H) to give a fully active complex (CDK-cyclin), which is necessary for phosphorylation of key proteins that regulate the progression through the cell cycle . The compound acts as a CDK inhibitor, disrupting this process and thus inhibiting cell proliferation .

Biochemical Pathways

The compound affects the biochemical pathways associated with cell cycle regulation and proliferation . By inhibiting CDKs, it disrupts the normal progression of the cell cycle, leading to a halt in cell division and proliferation . This can have downstream effects on various cellular processes, including DNA replication, transcription, and protein synthesis .

Pharmacokinetics

Similar compounds have been shown to exhibit good pharmacokinetic properties . These include absorption, distribution, metabolism, and excretion (ADME) properties that contribute to their bioavailability and efficacy

Result of Action

The result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells that overexpress or have overactive CDKs . This can lead to a reduction in tumor growth and size . In vitro studies have shown that some compounds with similar structures have potent anti-cancer effects, with IC50 values lower than that of standard treatments .

Safety and Hazards

将来の方向性

Future research on pyrimidine derivatives could focus on developing new synthetic methods, exploring their biological activities, and designing novel pyrimidine-based drugs . The pyrimidine ring and its fused derivatives have been shown to exhibit a wide range of biological activities, making them promising candidates for future drug design .

特性

IUPAC Name |

6-(aminomethyl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-12-6-4(3-9-12)7(13)11-5(2-8)10-6/h3H,2,8H2,1H3,(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZKRUPPJWPUIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=O)NC(=N2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dichloro-3-[2-[(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]indol-2-one](/img/structure/B6602668.png)

![ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate](/img/structure/B6602681.png)

![4-{3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B6602689.png)

![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B6602693.png)

![3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6602701.png)

![4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine](/img/structure/B6602707.png)